Eprinomectin-Komponente B1a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

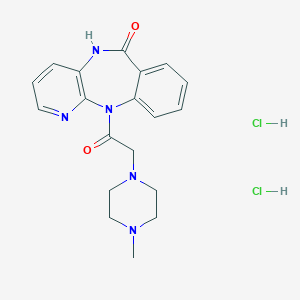

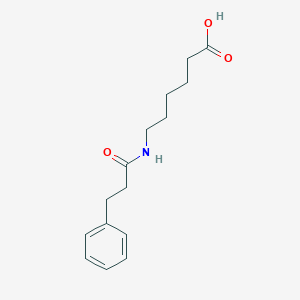

Eprinomectin B1a is a semi-synthetic compound belonging to the avermectin family. It is primarily used as an antiparasitic agent in veterinary medicine, particularly for the treatment and control of internal and external parasites in cattle and sheep . Eprinomectin is a mixture of two homologues: eprinomectin B1a (90%) and eprinomectin B1b (10%), which differ by a methylene group at the C25 position .

Wissenschaftliche Forschungsanwendungen

Eprinomectin B1a hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Eprinomectin B1a entfaltet seine Wirkung durch Bindung an Glutamat-gesteuerte Chloridkanäle im Nervensystem von Parasiten . Diese Bindung führt zu einer Erhöhung der Chloridionenpermeabilität, was zu einer Hyperpolarisation der Nervenzellen und anschließender Lähmung und zum Tod der Parasiten führt . Die Verbindung beeinflusst auch andere molekulare Ziele, wie z. B. γ-Aminobuttersäure (GABA)-Rezeptoren, wodurch die Antiparasitenaktivität verstärkt wird .

Ähnliche Verbindungen:

Ivermectin: Ein weit verbreitetes Antiparasitikum mit einem ähnlichen Wirkmechanismus.

Abamectin: Ein weiteres Mitglied der Avermectin-Familie, das hauptsächlich in der Landwirtschaft eingesetzt wird.

Doramectin: Ein Derivat von Avermectin mit erhöhter Wirksamkeit gegen bestimmte Parasiten.

Selamectin: Wird zur Behandlung von parasitären Infektionen bei Haustieren eingesetzt.

Einzigartigkeit: Eprinomectin B1a ist einzigartig aufgrund seiner hohen Wirksamkeit und seines Sicherheitsprofils bei laktierenden Tieren, wodurch es ohne die Notwendigkeit einer Karenzzeit für Milch eingesetzt werden kann . Dies macht es besonders wertvoll in der Milchindustrie, wo die Aufrechterhaltung der Milchproduktion entscheidend ist.

Wirkmechanismus

Target of Action

Eprinomectin component B1a, a member of the macrocyclic lactone class of endectocides, primarily targets the glutamate-gated chloride ion channels . These channels are predominantly found in invertebrate nerve and muscle cells . The compound’s interaction with these channels plays a crucial role in its anthelmintic effects .

Mode of Action

Eprinomectin component B1a binds selectively and with high affinity to the glutamate-gated chloride ion channels . This binding disrupts normal neurotransmission, leading to paralysis and death of the parasite . The compound’s unique mode of action contributes to its effectiveness against a broad range of endo- and exo-parasites .

Biochemical Pathways

It is known that the compound’s binding to the glutamate-gated chloride ion channels disrupts normal neural signaling in parasites . This disruption affects various downstream processes, ultimately leading to the parasite’s paralysis and death .

Pharmacokinetics

The pharmacokinetic properties of Eprinomectin component B1a have been studied in various animal models. In one study involving sheep, the compound exhibited a half-life (T ½) of 5.11 ± 2.83 days, a maximum concentration (C max) of 5.93 ± 1.87 ng/mL, and an area under the curve (AUC infinity) of 37.1 ± 15.2 day ng/mL . These properties suggest that the compound has good bioavailability and a relatively long duration of action .

Result of Action

The primary result of Eprinomectin component B1a’s action is the effective control of a broad range of endo- and exo-parasites . By binding to the glutamate-gated chloride ion channels, the compound disrupts normal neurotransmission in parasites, leading to their paralysis and death . This action results in the effective control of parasitic infections .

Action Environment

The action of Eprinomectin component B1a can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the parasite’s life cycle stage, the host’s immune status, and the presence of other medications . Additionally, the compound’s stability and efficacy may be influenced by storage conditions, such as temperature and humidity

Biochemische Analyse

Biochemical Properties

Eprinomectin component B1a interacts with various biomolecules, primarily glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This interaction is key to its anthelmintic effects .

Cellular Effects

Eprinomectin component B1a has significant effects on various types of cells. In prostate cancer cells, it inhibits cell viability, colony formation, and migration capacities . It induces cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of Eprinomectin component B1a involves binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding leads to its anthelmintic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eprinomectin component B1a change over time. Following a single treatment, the highest mean plasma Eprinomectin (B1a component) level was observed 36 hours post-treatment, followed by a continuous decline until Day 21 .

Dosage Effects in Animal Models

In animal models, the effects of Eprinomectin component B1a vary with different dosages. The recommended dosage regimen is a single dose of 0.5 mg/kg body weight applied topically along the midline of the animal’s back . This dosage has been found to be highly efficacious against a broad range of ovine gastrointestinal nematodes and D. filaria lungworms .

Metabolic Pathways

It is known that it is a semi-synthetic analogue of avermectin B1a .

Transport and Distribution

It is known that it is applied topically and is a major component of the antiparasitic compound eprinomectin .

Subcellular Localization

Given its biochemical properties and interactions with glutamate-gated chloride channels, it is likely that it localizes to areas where these channels are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eprinomectin B1a is synthesized through the oxidation of the 4’'-hydroxy moiety of avermectin B1a, followed by reductive amination and acetylation . The process involves several steps, including the use of specific reagents and conditions to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of eprinomectin B1a typically involves large-scale fermentation processes using Streptomyces avermitilis, followed by chemical modifications to obtain the final product . The fermentation process is optimized to maximize the yield of the desired compound, and subsequent purification steps ensure the removal of impurities.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eprinomectin B1a unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.

Reduktion: Die reduktive Aminierung wird unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt.

Substitution: Die Acetylierung wird unter Verwendung von Essigsäureanhydrid oder Acetylchlorid durchgeführt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Eprinomectin B1a selbst und seine verschiedenen Metaboliten, wie den 24a-Hydroxymethyl-Metaboliten und den N-deacetylierten Metaboliten .

Vergleich Mit ähnlichen Verbindungen

Ivermectin: A widely used antiparasitic agent with a similar mechanism of action.

Abamectin: Another member of the avermectin family, used primarily in agriculture.

Doramectin: A derivative of avermectin with enhanced potency against certain parasites.

Selamectin: Used for the treatment of parasitic infections in pets.

Uniqueness: Eprinomectin B1a is unique due to its high efficacy and safety profile in lactating animals, allowing for its use without the need for a withdrawal period for milk . This makes it particularly valuable in the dairy industry, where maintaining milk production is crucial.

Eigenschaften

CAS-Nummer |

133305-88-1 |

|---|---|

Molekularformel |

C50H75NO14 |

Molekulargewicht |

914.1 g/mol |

IUPAC-Name |

N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |

InChI-Schlüssel |

ZKWQQXZUCOBISE-BTUYMBSXSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

Isomerische SMILES |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C |

Kanonische SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

Aussehen |

White solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)